molecular formula C11H11N3O4 B14905944 4-(3-Nitrobenzoyl)piperazin-2-one

4-(3-Nitrobenzoyl)piperazin-2-one

Cat. No.: B14905944
M. Wt: 249.22 g/mol
InChI Key: LHOWKABUGQYJIR-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrobenzoyl group attached to the piperazin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrobenzoyl)piperazin-2-one typically involves the reaction of piperazine with 3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzoyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Nitrobenzoyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperazin-2-one ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-(3-Nitrobenzoyl)piperazin-2-one can be compared with other piperazine derivatives, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

4-(3-nitrobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H11N3O4/c15-10-7-13(5-4-12-10)11(16)8-2-1-3-9(6-8)14(17)18/h1-3,6H,4-5,7H2,(H,12,15)

InChI Key

LHOWKABUGQYJIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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